molecular formula C18H18N4OS B2559806 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034453-67-1

2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2559806
CAS No.: 2034453-67-1
M. Wt: 338.43
InChI Key: ZVCKCJKDHOLYLE-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a thiazole ring fused with a tetrahydropyrazolo[1,5-a]pyridine scaffold. Its structure includes a phenyl-substituted thiazole-4-carboxamide moiety linked via a methylene bridge to the pyridine-derived system. The compound’s unique combination of thiazole (known for metabolic stability) and the partially saturated pyrazolopyridine (a conformationally restricted scaffold) may enhance its pharmacokinetic properties compared to simpler heterocycles.

Properties

IUPAC Name

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-17(15-12-24-18(21-15)13-6-2-1-3-7-13)19-10-14-11-20-22-9-5-4-8-16(14)22/h1-3,6-7,11-12H,4-5,8-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCKCJKDHOLYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core tetrahydropyrazolo[1,5-a]pyridine structure This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: : Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide exhibit various biological activities:

  • Anticancer Activity :
    • Compounds in the pyrazolo[1,5-a]pyridine class have shown promising results as anticancer agents by inhibiting specific cancer cell lines. For instance, studies have reported that derivatives of thiazole demonstrate cytotoxic effects against human cancer cell lines such as HepG2 and MDA-MB-231 .
    • The potential for this compound to act as a selective protein inhibitor may enhance its efficacy in targeting cancer cells while minimizing effects on normal cells.
  • Anti-inflammatory Properties :
    • Thiazole derivatives are known for their anti-inflammatory effects. Research has suggested that modifications in the thiazole structure can lead to enhanced anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory disease models .
  • Antibacterial Activity :
    • The thiazole ring is associated with antibacterial properties. Studies have indicated that certain thiazole derivatives can inhibit the growth of Gram-positive bacteria, suggesting that 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide may also possess similar activity .

Case Studies

Several case studies highlight the applications of similar compounds:

StudyCompoundFindings
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideDemonstrated cytotoxicity against various cancer cell lines with potential for further development as an anticancer agent.
Substituted imidazo[2,1-b]thiazole derivativesShowed significant anti-inflammatory effects and potential as dual inhibitors targeting multiple signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism by which 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs or pharmacological targets with the subject molecule:

Compound Name Core Structure Differences Hypothesized Functional Impact
(4-benzhydrylpiperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone Pyrimidine instead of pyridine; trifluoromethyl and thiophene substituents Enhanced lipophilicity (CF3 group) may improve membrane permeability; thiophene may alter target selectivity.
(7S)-2-(4-phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrimidine core, phenoxyphenyl substituent, and acrylamide warhead Acrylamide may confer covalent binding to cysteine residues in kinases; phenoxyphenyl enhances π-π stacking.
5-bromo-N-(4-bromophenyl)furan-2-carboxamide Furan instead of thiazole; bromine substituents Reduced metabolic stability (furan vs. thiazole); bromine atoms may increase halogen bonding.

Research Findings and Limitations

Experimental Data Gaps

No direct in vitro or in vivo data for the subject compound were identified in the provided evidence. However, inferences can be drawn from structurally related molecules:

  • The tetrahydropyrazolo[1,5-a]pyridine moiety in the subject compound is structurally analogous to pyrazolopyrimidines reported in kinase inhibitors (e.g., JAK/STAT pathway modulators), though substitution patterns critically influence selectivity .
  • Thiazole-4-carboxamides are frequently associated with antimicrobial activity, particularly against Gram-positive bacteria, as seen in biofilm-targeting studies .

Theoretical Advantages

  • The absence of strongly electron-withdrawing groups (e.g., CF3 in the pyrimidine analogue ) may reduce toxicity risks associated with reactive metabolites.

Biological Activity

The compound 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H23N3O\text{C}_{18}\text{H}_{23}\text{N}_3\text{O}

This compound features a thiazole ring , a pyrazolo[1,5-a]pyridine moiety , and a phenyl group , which contribute to its unique biological properties.

The biological activity of 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is thought to involve interactions with various molecular targets. Notably:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it has been suggested that similar compounds exhibit inhibitory activity against cyclooxygenase (COX) and other inflammatory mediators .
  • Protein Interaction : It may also interact with proteins that are crucial for cellular proliferation and survival, potentially leading to anticancer effects .

Anti-inflammatory Effects

Thiazole derivatives have been documented for their anti-inflammatory properties. The compound may exhibit:

  • Cytokine Modulation : It is hypothesized that this compound could modulate the release of pro-inflammatory cytokines such as IL-6 and TNFα .
  • Potential Use in Chronic Inflammatory Conditions : Given its structural characteristics, it may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

Compound NameStructural TypeNotable Properties
4,5-Dihydro-pyrazolo[1,5-A]pyrimidinesFused heterocyclesExhibits anticancer properties
PyrazoloquinazolinesFused heterocyclesKnown for anti-inflammatory effects
PyrazolothiazolesFused heterocyclesPotential antibacterial activity

The uniqueness of 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide lies in its specific substitution pattern and potential bioactivity profile that may differ from these similar compounds .

Case Studies and Research Findings

A few notable studies have highlighted the biological activities associated with similar thiazole and pyrazole derivatives:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant protective effects against diabetes-induced oxidative stress in animal models . This suggests a potential therapeutic application for metabolic disorders.
  • Pyrazolo Compounds in Cancer Treatment : Research into pyrazolo compounds has shown their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis through various signaling pathways .
  • Inflammation Models : Compounds structurally related to 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide have been tested for their ability to reduce inflammation markers in models of arthritis and other inflammatory diseases .

Q & A

Q. What advanced spectroscopic techniques validate electronic effects in the carboxamide group?

  • Methodological Answer :
  • Solid-State NMR : Probe hydrogen bonding and crystal packing effects.
  • UV-Vis TD-DFT : Compare experimental absorption spectra with computational predictions to assess conjugation and charge transfer .

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